molecular formula C7H9FN2 B2635144 2-(5-Fluoropyridin-3-YL)ethanamine CAS No. 1000537-08-5

2-(5-Fluoropyridin-3-YL)ethanamine

Cat. No.: B2635144
CAS No.: 1000537-08-5
M. Wt: 140.161
InChI Key: KYEMPLCYHAFSAY-UHFFFAOYSA-N
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Description

2-(5-Fluoropyridin-3-YL)ethanamine is an organic compound with the molecular formula C7H9FN2 It is a derivative of pyridine, where a fluorine atom is substituted at the 5th position of the pyridine ring, and an ethanamine group is attached at the 3rd position

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoropyridin-3-YL)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or peracids.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and aminopyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(5-Fluoropyridin-3-YL)ethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Fluoropyridin-3-YL)ethanamine involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity to biological targets. This can modulate enzyme activity, receptor binding, and other biochemical processes, making it a valuable tool in medicinal chemistry and drug discovery .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chloropyridin-3-YL)ethanamine
  • 2-(5-Bromopyridin-3-YL)ethanamine
  • 2-(5-Methylpyridin-3-YL)ethanamine

Uniqueness

2-(5-Fluoropyridin-3-YL)ethanamine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. The fluorine atom’s strong electron-withdrawing effect enhances the compound’s stability and influences its interactions with biological targets, making it particularly valuable in pharmaceutical and agrochemical research .

Properties

IUPAC Name

2-(5-fluoropyridin-3-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2/c8-7-3-6(1-2-9)4-10-5-7/h3-5H,1-2,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYEMPLCYHAFSAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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